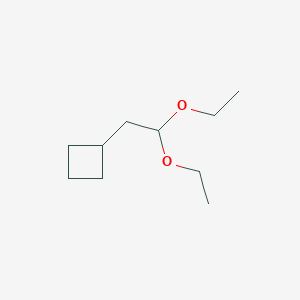![molecular formula C29H26 B14649025 2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene] CAS No. 54508-34-8](/img/structure/B14649025.png)
2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Diphenylspiro[bicyclo[610]non-1(8)-ene-9,1’-indene] is a complex organic compound characterized by its unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] typically involves multi-step organic reactions. One common method includes the reaction of bicyclo[6.1.0]nonyne with diphenylacetylene under specific conditions to form the spiro compound. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols .
Aplicaciones Científicas De Investigación
2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] involves its ability to participate in bioorthogonal reactions. These reactions are highly selective and occur without interfering with other biological processes. The compound’s spiro structure allows it to form stable intermediates and products, making it useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: Another strained-alkyne scaffold used in chemical biology.
Cyclooctyne derivatives: Commonly used in strain-promoted azide-alkyne cycloaddition reactions.
Uniqueness
2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] is unique due to its spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high selectivity and stability .
Propiedades
Número CAS |
54508-34-8 |
|---|---|
Fórmula molecular |
C29H26 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
2',3'-diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene] |
InChI |
InChI=1S/C29H26/c1-2-10-20-26-25(19-9-1)29(26)24-18-12-11-17-23(24)27(21-13-5-3-6-14-21)28(29)22-15-7-4-8-16-22/h3-8,11-18H,1-2,9-10,19-20H2 |
Clave InChI |
KFFWTFVUXSKMTI-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2=C(C23C4=CC=CC=C4C(=C3C5=CC=CC=C5)C6=CC=CC=C6)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
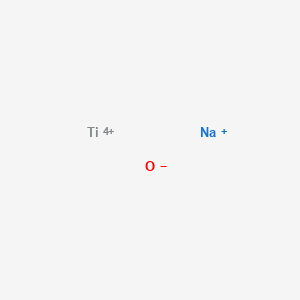

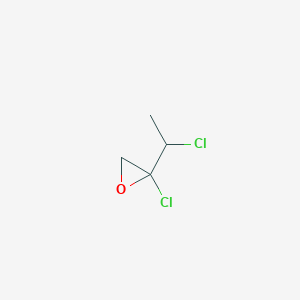
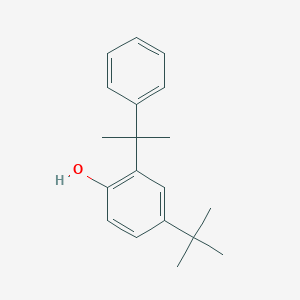
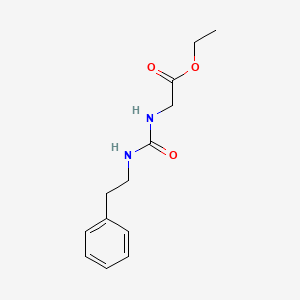
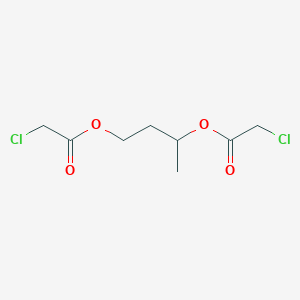
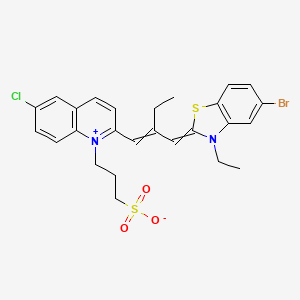

![Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-](/img/structure/B14648976.png)
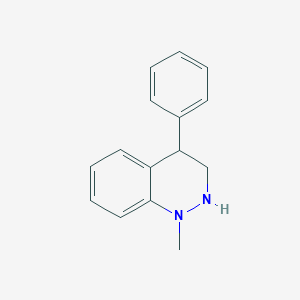
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
![Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate](/img/structure/B14648995.png)
